S 32212 hydrochloride
Overview
Description
“S 32212 hydrochloride” is an inverse agonist of the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV . It is also an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . The formal name of this compound is 1,2-dihydro-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3H-benz[e]indole-3-carboxamide, monohydrochloride .
Molecular Structure Analysis
The molecular formula of “S 32212 hydrochloride” is C25H28N4O2 • HCl . The molecular weight is 453.0 . The SMILES representation is CN1CCN(C2=C(OC)C=CC(NC(N3C(C=CC4=CC=CC=C45)=C5CC3)=O)=C2)CC1.Cl .
Physical And Chemical Properties Analysis
“S 32212 hydrochloride” has a molecular weight of 452.98 . It is soluble to 25 mM in water and to 25 mM in DMSO .
Scientific Research Applications
Neurotoxicity Studies
S 32212 hydrochloride has been examined for its effects on neurotoxicity. In a study by Yin et al. (2004), the impact of hydrochloride on L-DOPA-induced cytotoxicity in PC12 cells was explored. This research found that hydrochloride at higher concentrations aggravates L-DOPA-induced neurotoxicity in PC12 cells, indicating its potential role in modulating neurotoxic effects under certain conditions (Yin et al., 2004).
Molecular and Cellular Studies
The compound has been used in studies related to molecular and cellular mechanisms. For instance, Saito and Smith (1973) investigated the helix-coil transition of poly-L-lysine hydrochloride using carbon-13 nuclear magnetic resonance spectroscopy. Such studies are crucial for understanding the molecular dynamics and structural properties of polymers in solution, which can have broad applications in materials science and biochemistry (Saito & Smith, 1973).
Photocatalysis Research
In the field of environmental science, research involving hydrochloride compounds has been conducted to understand and improve photocatalytic processes. For example, Chen et al. (2021) reported on the piezocatalytic degradation of environmental pollutants using Bi4Ti3O12 nanostructures, which can be linked to the broader research context of hydrochloride applications in environmental remediation and pollution control (Chen et al., 2021).
Biomedical Research
In biomedical research, the effects of hydrochloride compounds on cellular processes have been a subject of investigation. Yin and Lee (2006) studied the inhibition of calcium transport by β-Hydrastine Hydrochloride in PC12 cells, providing insights into the role of such compounds in cellular signaling and ion transport mechanisms (Yin & Lee, 2006).
Pharmacological Applications
The potential use of hydrochloride as active pharmaceutical ingredients has been explored. Hough et al. (2007) discussed the use of ionic liquids, including hydrochloride compounds, as ‘tunable’ active pharmaceutical ingredients. This research highlights the diverse applications of such compounds in developing new drug formulations and delivery systems (Hough et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGNVNONBJBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S 32212 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.